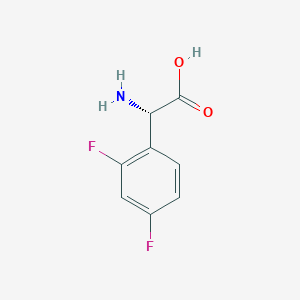
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
It belongs to the class of amino acids and is a derivative of glycine. The compound contains an amino group (NH₂), a carboxylic acid group (COOH), and a difluorophenyl substituent. The stereochemistry is specified as “(S),” indicating that the amino acid is in the L-configuration.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of (S)-2,4-difluorophenylglycine. One common method involves the following steps:
Amination of 2,4-Difluorophenylacetic Acid: The starting material, 2,4-difluorophenylacetic acid, undergoes amination using ammonia or an amine reagent. This reaction introduces the amino group.
Resolution of Enantiomers: The racemic mixture of the resulting amino acid is resolved into its enantiomers using chiral resolution techniques. The (S)-enantiomer is isolated.
Acidification and Crystallization: The (S)-2,4-difluorophenylglycine is then acidified to form the corresponding carboxylic acid. Crystallization yields the pure compound.
Industrial Production: The industrial production of (S)-2,4-difluorophenylglycine involves large-scale synthesis using optimized conditions. These methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: (S)-2,4-difluorophenylglycine can undergo oxidation reactions, converting the amino group to an imine or other functional groups.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol or amine.
Substitution: The difluorophenyl substituent can participate in substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. Major products include imines or amides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yield the alcohol or amine.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the fluorine atoms, leading to various substituted derivatives.
Scientific Research Applications
Medicine: (S)-2,4-difluorophenylglycine derivatives are investigated for their potential as anticonvulsant agents.
Chemical Biology: Researchers study its interactions with receptors and enzymes.
Industry: Used as a chiral building block in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent. In anticonvulsant research, it may involve modulation of neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
(S)-2,4-difluorophenylglycine is unique due to its difluorophenyl substituent. Similar compounds include other amino acids and their derivatives, but few possess this specific fluorine substitution.
: Reference: ChemSpider
Biological Activity
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as difluorophenylalanine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
This compound is characterized by the presence of two fluorine atoms on the phenyl ring at the 2 and 4 positions. This substitution pattern can significantly influence its chemical reactivity and biological interactions. The compound's molecular formula is C8H7F2NO2, and it has a molecular weight of approximately 189.14 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and inflammation.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes . The dual inhibition of these enzymes suggests that this compound could serve as an anti-inflammatory agent.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like Meloxicam. This suggests that this compound could be a promising candidate for developing new anti-inflammatory therapies .
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The observed GI50 values were 0.69 µM for U2OS and 0.70 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.
- Neuroprotective Studies : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through modulation of signaling pathways related to apoptosis and inflammation .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
COIWYFIMAXMSKX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















